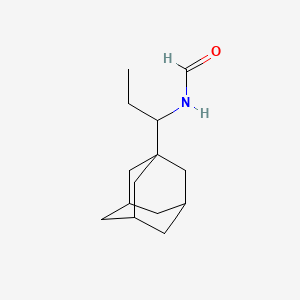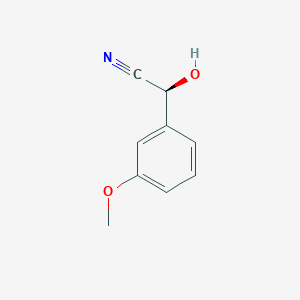
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrazine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, substitution, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
化学反応の分析
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Condensing agents: Acid chlorides, anhydrides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As probes for studying biological processes and as potential therapeutic agents.
Medicine: For their potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry: In the development of new materials, catalysts, and pharmaceuticals.
作用機序
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazinopyrimidine derivatives and related heterocyclic compounds. Examples include:
- Pyrazino(1,2-a)pyrimidine
- Pyrazino(1,2-a)pyrimidin-4-one
- 2-(2-diisopropylaminoethoxy)-3-phenyl-pyrazine
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
特性
CAS番号 |
21271-23-8 |
|---|---|
分子式 |
C21H27BrN4O2 |
分子量 |
447.4 g/mol |
IUPAC名 |
2-[2-[di(propan-2-yl)amino]ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C21H26N4O2.BrH/c1-15(2)24(16(3)4)12-13-27-20-19(17-8-6-5-7-9-17)21(26)25-11-10-22-14-18(25)23-20;/h5-11,14-16H,12-13H2,1-4H3;1H |
InChIキー |
ANYOBKBFNNJVIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3)C(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




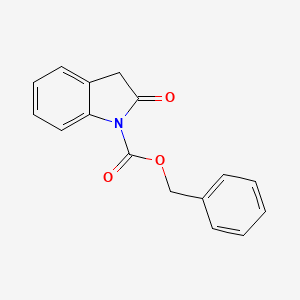
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
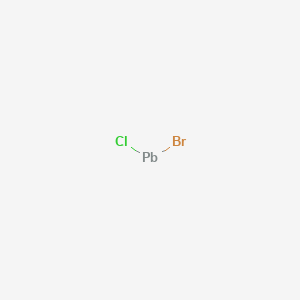
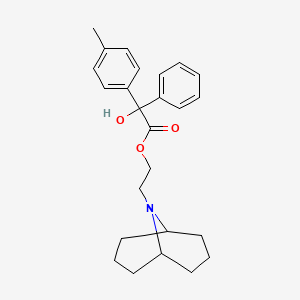
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
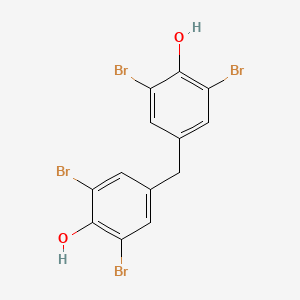
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
